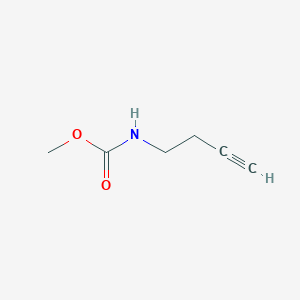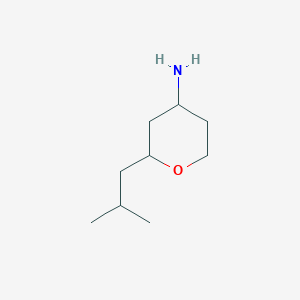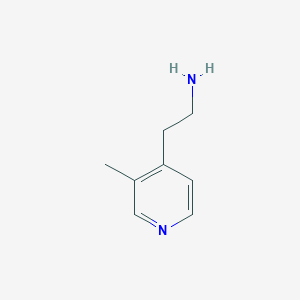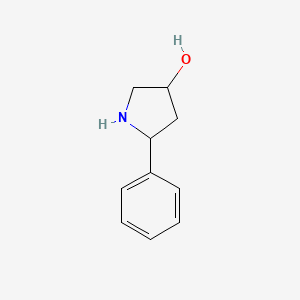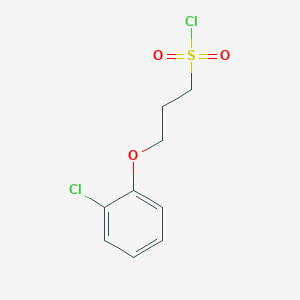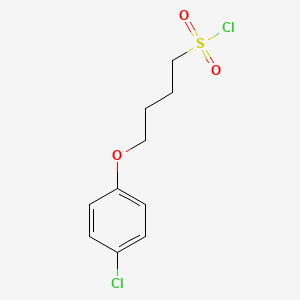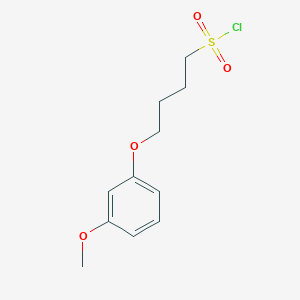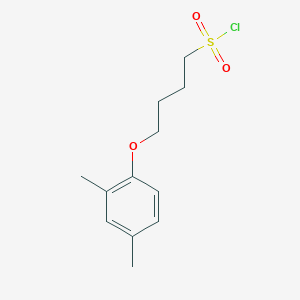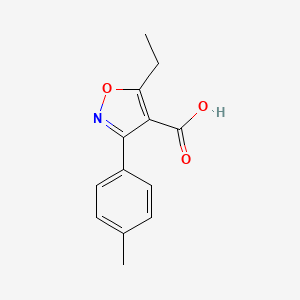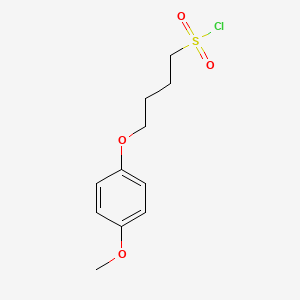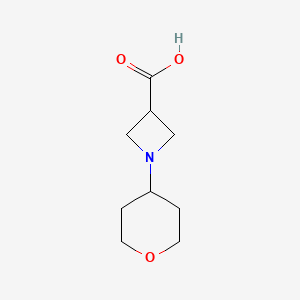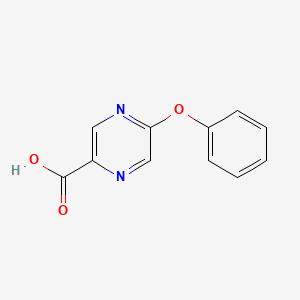![molecular formula C11H13ClN4 B1427029 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1070165-92-2](/img/structure/B1427029.png)
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C11H12ClN3S . It is a pyrimidine derivative, which is a class of compounds that have been found to have significant biological importance . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” consists of a pyrimidine ring substituted with a chlorine atom and a piperidine ring . The exact mass of the molecule is 253.0440463 g/mol .
Physical And Chemical Properties Analysis
“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” has a molecular weight of 253.75 g/mol . It has a topological polar surface area of 57.3 Ų and a complexity of 247 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
Piperidine Derivatives
- Scientific Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
- Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Piperidine Derivatives
- Scientific Field : Pharmacology
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of them also act as therapeutic agents, antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
- Methods of Application : The synthesis of these derivatives involves various intra- and intermolecular reactions .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
- Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Piperidine Derivatives
- Scientific Field : Pharmacology
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of them also act as therapeutic agents, antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
- Methods of Application : The synthesis of these derivatives involves various intra- and intermolecular reactions .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
- Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Propriétés
IUPAC Name |
2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVJXHVPLGUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

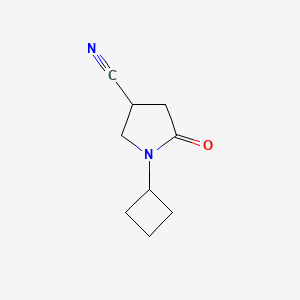
![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
